
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a compound that can be synthesized through various organic chemistry methodologies, involving reactions such as dimethyldioxirane oxidation and cyclization processes. These synthetic routes enable the production of novel heterocyclic compounds, which have potential applications in medicinal chemistry due to their structural diversity and biological relevance. The synthesis of such compounds often involves complex reactions, highlighting the importance of understanding organic synthesis techniques and mechanisms (Levai et al., 2002; El-Essawy & Rady, 2011).
Potential Biological Activities
The structural motifs present in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide suggest potential for biological activity. Compounds with similar structures have been evaluated for their antitumor, antimicrobial, and antiviral properties, showing promising results in preliminary studies. For example, benzothiazole derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating the potential of such compounds in cancer research (Yoshida et al., 2005). Moreover, pyrazole and benzamide derivatives have been assessed for their inhibitory effects on various enzymes, highlighting the significance of these compounds in designing new therapeutic agents (Saeed et al., 2015).
Antimicrobial and Anticancer Activities
Further studies on compounds with similar structural features have revealed their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives have been synthesized and shown to exhibit high cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line, indicating the potential application of these compounds in cancer therapy (Zaki et al., 2018). Additionally, novel benzamide-based aminopyrazoles have been found to possess significant antiviral activities against bird flu influenza (H5N1), suggesting their potential use in antiviral drug development (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-24(2)31(28,29)20-10-8-17(9-11-20)22(27)26(15-19-5-4-12-30-19)14-18-13-21(16-6-7-16)25(3)23-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGIERZNHJWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


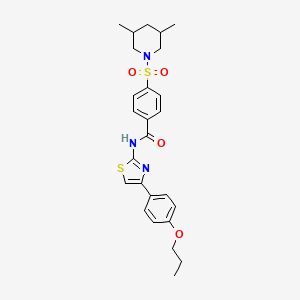
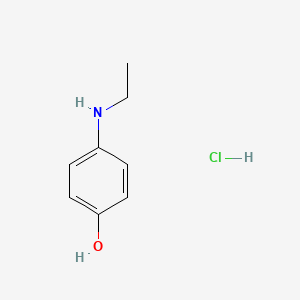
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
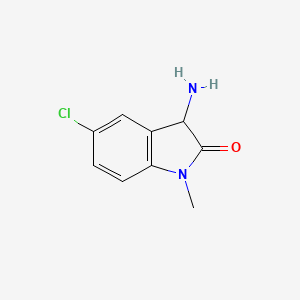
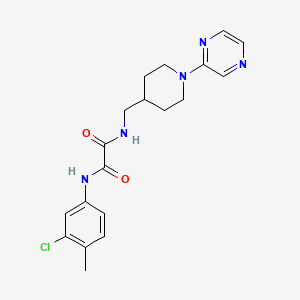
![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
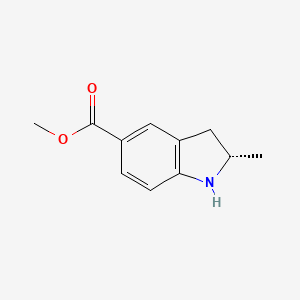
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)